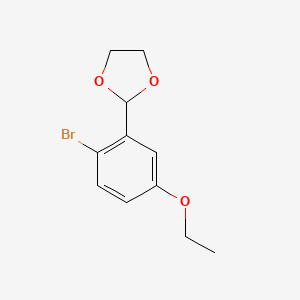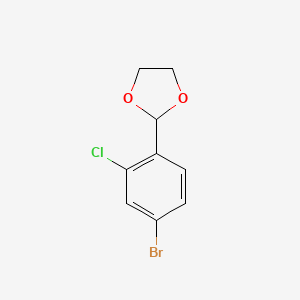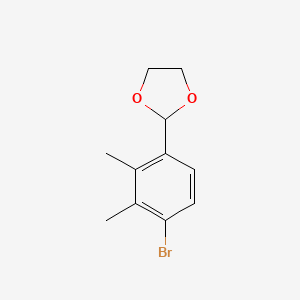
2'-Bromo-4-methyl-4'-(trifluoromethoxy)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom at the 2’ position, a methyl group at the 4 position, and a trifluoromethoxy group at the 4’ position on the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl typically involves the following steps:
Methylation: The methyl group can be introduced at the 4 position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced at the 4’ position using a trifluoromethoxylating reagent such as trifluoromethyl hypofluorite.
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the trifluoromethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Dehalogenated or reduced trifluoromethoxy derivatives.
科学的研究の応用
2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromine, methyl, and trifluoromethoxy groups can affect its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2’-Bromo-4-methyl-1,1’-biphenyl: Lacks the trifluoromethoxy group, which may result in different chemical properties and reactivity.
4-Methyl-4’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the bromine atom, affecting its potential for substitution reactions.
2’-Bromo-4’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness
The combination of the bromine, methyl, and trifluoromethoxy groups in 2’-Bromo-4-methyl-4’-(trifluoromethoxy)-1,1’-biphenyl imparts unique chemical properties, making it a valuable compound for various applications. Its distinct structure allows for specific interactions and reactivity that are not observed in similar compounds.
特性
IUPAC Name |
2-bromo-1-(4-methylphenyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c1-9-2-4-10(5-3-9)12-7-6-11(8-13(12)15)19-14(16,17)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLMSVFLAOONLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














